Cas no 131-76-0 (Benzofuran-2,3-dicarboxylic acid)

Benzofuran-2,3-dicarboxylic acid 化学的及び物理的性質
名前と識別子
-
- Benzofuran-2,3-dicarboxylic acid
- 2,3-BENZOFURANDICARBOXYLIC ACID
- 1-Benzofuran-2,3-dicarboxylic acid
- Benzofuran-2,3-dicarbonsaeure
- Benzofuran-dicarbonsaeure-(2.3)
- 1-Benzofuran-2,3-dicarboxylic acid 97%
- Benzo[b]furan-2,3-dicarboxylic acid, 97%
- CS-0337920
- 131-76-0
- DTXSID10343399
- 2,3-Benzofurandicarboxylic acid, 97%
- 2,3-Benzofurandicarboxylicacid
- 1-Benzofuran-2,3-dicarboxylic acid #
- Benzofuran-2,3-dicarboxylicacid
- TS-00366
- AN-829/42535951
- SCHEMBL1520307
- J-006048
- AKOS015908775
- 2,3-benzofurandicarboxylic
-
- MDL: MFCD05863264
- インチ: InChI=1S/C10H6O5/c11-9(12)7-5-3-1-2-4-6(5)15-8(7)10(13)14/h1-4H,(H,11,12)(H,13,14)
- InChIKey: FAEMVAVNTRSKEZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=C(C(=O)O)O2)C(=O)O
計算された属性
- せいみつぶんしりょう: 206.02200
- どういたいしつりょう: 206.02152329g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.7Ų
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.568
- ゆうかいてん: 255-259 °C(lit.)
- ふってん: 431.1°Cat760mmHg
- フラッシュポイント: 214.5°C
- 屈折率: 1.69
- PSA: 87.74000
- LogP: 1.82920
Benzofuran-2,3-dicarboxylic acid セキュリティ情報
Benzofuran-2,3-dicarboxylic acid 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzofuran-2,3-dicarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA40378-100mg |
Benzofuran-2,3-dicarboxylic acid |
131-76-0 | 100mg |
$258.00 | 2024-04-20 | ||
A2B Chem LLC | AA40378-20mg |
Benzofuran-2,3-dicarboxylic acid |
131-76-0 | 20mg |
$225.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506408-5 g |
2,3-Benzofurandicarboxylic acid, |
131-76-0 | 5g |
¥4,738.00 | 2023-07-11 | ||
Chemenu | CM368940-1g |
Benzofuran-2,3-dicarboxylic acid |
131-76-0 | 95%+ | 1g |
$145 | 2024-08-02 | |
A2B Chem LLC | AA40378-10mg |
Benzofuran-2,3-dicarboxylic acid |
131-76-0 | 10mg |
$218.00 | 2024-04-20 | ||
A2B Chem LLC | AA40378-250mg |
Benzofuran-2,3-dicarboxylic acid |
131-76-0 | 250mg |
$297.00 | 2024-04-20 | ||
A2B Chem LLC | AA40378-2g |
Benzofuran-2,3-dicarboxylic acid |
131-76-0 | 2g |
$497.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408590-5g |
Benzofuran-2,3-dicarboxylic acid |
131-76-0 | 95+% | 5g |
¥6048.00 | 2024-08-09 | |
Chemenu | CM368940-5g |
Benzofuran-2,3-dicarboxylic acid |
131-76-0 | 95%+ | 5g |
$436 | 2024-08-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506408-5g |
2,3-Benzofurandicarboxylic acid, |
131-76-0 | 5g |
¥4738.00 | 2023-09-05 |
Benzofuran-2,3-dicarboxylic acid 関連文献
-
1. Measurements of heats of combustion by flame calorimetry. Part 5.—Dimethoxymethane, 1,1-dimethoxyethaneG. Pilcher,R. A. Fletcher Trans. Faraday Soc. 1969 65 2326
-
Hatem M. Titi,Israel Goldberg CrystEngComm 2010 12 3914
-
3. 698. Molecular polarisation and molecular interaction. Part IV. The molecular polarisation of diphenylamine in solution in benzene, dioxan, and mixtures of benzene with nitrobenzene, triethylamine, and pyridineJ. W. Smith J. Chem. Soc. 1950 3532
Benzofuran-2,3-dicarboxylic acidに関する追加情報
Benzofuran-2,3-dicarboxylic Acid: A Comprehensive Overview
Benzofuran-2,3-dicarboxylic acid, also known by its CAS number 131-76-0, is a versatile compound with a unique structure and a wide range of applications. This compound belongs to the class of aromatic dicarboxylic acids, which are characterized by the presence of two carboxylic acid groups attached to an aromatic ring. The benzofuran moiety in Benzofuran-2,3-dicarboxylic acid contributes to its distinct chemical properties and reactivity.
The molecular structure of Benzofuran-2,3-dicarboxylic acid consists of a benzene ring fused with a furan ring, with two carboxylic acid groups located at the 2 and 3 positions of the fused system. This arrangement imparts both electron-withdrawing and conjugation effects, making it a valuable component in various chemical reactions and material syntheses. Recent studies have highlighted its potential in the development of advanced materials, including organic semiconductors and high-performance polymers.
One of the most significant applications of Benzofuran-2,3-dicarboxylic acid lies in its use as a precursor for the synthesis of polyimides. Polyimides are high-performance polymers known for their excellent thermal stability, mechanical strength, and electrical properties. By incorporating Benzofuran-2,3-dicarboxylic acid into polyimide structures, researchers have been able to achieve enhanced flexibility and processability without compromising on thermal or mechanical performance. These advancements have opened new avenues for the use of polyimides in aerospace, electronics, and automotive industries.
In addition to its role in polymer chemistry, Benzofuran-2,3-dicarboxylic acid has also gained attention in the field of drug discovery. Its ability to form stable metal complexes has led to investigations into its potential as a ligand in metallopharmaceuticals. Recent studies have demonstrated that certain metal complexes derived from Benzofuran-2,3-dicarboxylic acid exhibit promising anti-cancer and anti-inflammatory activities. These findings underscore the importance of further research into its medicinal applications.
The synthesis of Benzofuran-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the oxidation of benzofurandione derivatives followed by hydrolysis to introduce the carboxylic acid groups. Researchers have recently explored more sustainable methods for its synthesis, including catalytic hydrogenation and microwave-assisted reactions. These innovations aim to reduce production costs and minimize environmental impact while maintaining high yields.
The physical properties of Benzofuran-2,3-dicarboxylic acid make it suitable for various industrial applications. It has a melting point of approximately 185°C and is soluble in common organic solvents such as dichloromethane and tetrahydrofuran. Its solubility characteristics are particularly advantageous in solution-based chemical processes, including chromatography and electrophoresis.
In recent years, there has been growing interest in the use of Benzofuran-2,3-dicarboxylic acid as a building block for supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions makes it an ideal candidate for constructing self-assembled nanostructures. Applications in this area include the development of stimuli-responsive materials and molecular sensors.
The environmental impact of Benzofuran-2,3-dicarboxylic acid has also been a topic of research interest. Studies have shown that it exhibits moderate biodegradability under aerobic conditions but may persist in anaerobic environments. Efforts are underway to develop eco-friendly degradation pathways for this compound to minimize its environmental footprint.
In conclusion, Benzofuran-2,3-dicarboxylic acid, with its unique chemical structure and diverse applications across multiple disciplines, continues to be a focal point for scientific research. From polymer chemistry to drug discovery and supramolecular assembly, this compound offers immense potential for innovation. As researchers uncover new properties and applications for this versatile molecule, it is poised to play an increasingly important role in both academic and industrial settings.
131-76-0 (Benzofuran-2,3-dicarboxylic acid) 関連製品
- 24673-56-1(3-methyl-1-benzofuran-2-carboxylic acid)
- 16820-37-4(3,6-Dimethyl-1-benzofuran-2-carboxylic Acid)
- 2790-00-3(1-butylcyclopropane-1-carbonitrile)
- 35801-15-1((2-methylfuran-3-yl)methanamine)
- 1706448-21-6(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine)
- 2229294-33-9(3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol)
- 2199322-37-5(4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide)
- 1543235-65-9(3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid)
- 927888-44-6(4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-)
- 1342010-48-3(3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers)



